molecular formula C14H16N4O2S B2679853 N-ethyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide CAS No. 923194-44-9

N-ethyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide

Cat. No.: B2679853
CAS No.: 923194-44-9
M. Wt: 304.37
InChI Key: KIPCGONUVIDJDD-UHFFFAOYSA-N
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Description

N-ethyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties . The presence of the phenylureido group further enhances its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.

    Introduction of the Phenylureido Group: The phenylureido group can be introduced by reacting the thiazole derivative with phenyl isocyanate.

    Ethylation: The final step involves the ethylation of the compound to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The phenylureido group can be reduced to form corresponding amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenating agents like N-bromosuccinimide can be used for electrophilic substitution, while nucleophiles like amines can be used for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

N-ethyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-ethyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-ethyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide is unique due to the presence of the phenylureido group, which enhances its biological activities compared to other thiazole derivatives. Its specific combination of functional groups allows it to interact with a broader range of molecular targets, making it a versatile compound for various applications.

Properties

IUPAC Name

N-ethyl-2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2S/c1-2-15-12(19)8-11-9-21-14(17-11)18-13(20)16-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,15,19)(H2,16,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIPCGONUVIDJDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CC1=CSC(=N1)NC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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